N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride
Overview
Description
Imidazole derivatives have occupied a unique place in the field of medicinal chemistry . They are the constituent of several natural compounds like histamine, biotin, alkaloids and nucleic acid and a very important class among the medicinal compounds .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of alpha-haloketones and N-acetyl guanidine .Molecular Structure Analysis
The molecular structure of imidazole derivatives is often characterized by a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Imidazole derivatives are often crystalline and colorless in nature with specific odors .Scientific Research Applications
Antifungal Properties
- Synthesis and Antifungal Properties : Research has explored derivatives of 1H-imidazol-1-amine, including compounds similar to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride, for their potential as antifungal agents. These compounds have shown promising activities against fungal growth, highlighting their potential in antifungal applications (Setzu, Stefancich, la Colla, & Castellano, 2002).
Antimicrobial Screening
- Novel Series of Imidazo-[1,2-a]pyridine Derivatives : A study synthesized a series of compounds related to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride, exhibiting significant antimicrobial activity against various bacteria and fungi (Desai et al., 2012).
Molecular Docking and Experimental Analysis
- Analysis of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine : A compound similar to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride was investigated for its role in treating hypertension, demonstrating its potential in pharmaceutical applications (Aayisha et al., 2019).
CO2 Capture
- Task-Specific Ionic Liquid for CO2 Capture : Research involving 1-butyl imidazole, a compound structurally related to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride, demonstrated its ability to sequester CO2 effectively, indicating its potential application in environmental science (Bates et al., 2002).
Synthesis and Characterization in Organic Chemistry
- Synthesis of Nitrogen-Rich Compounds : Studies have synthesized imidazole-based molecules for applications in nitrogen-rich gas generators, indicating the versatility of compounds like N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride in material science (Srinivas, Ghule, & Muralidharan, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10;/h2-6,14H,7H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBWLKPZNZTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NCC2=NC=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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